3-(3-溴-5-氯苯氧基)氮杂环丁烷

描述

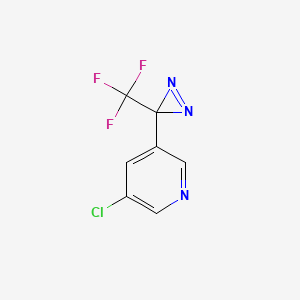

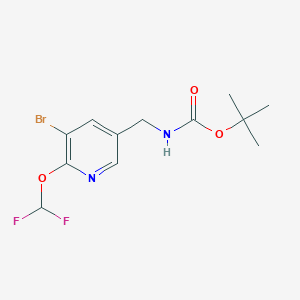

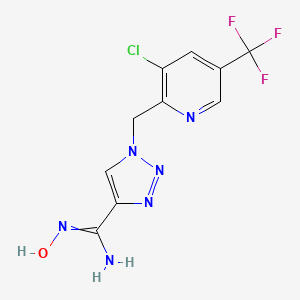

“3-(3-Bromo-5-chlorophenoxy)azetidine” is a chemical compound with the molecular formula C9H9BrClNO . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of azetidines, including “3-(3-Bromo-5-chlorophenoxy)azetidine”, has seen significant advancements in recent years . Key developments include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis . For instance, 3-bromoazetidines can be treated with different nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide in DMSO at 60 °C to yield the corresponding 3-cyano, 3-thiocyano, 3-azido, and 3-phenoxy azetidine-3-carboxylic acid esters .Molecular Structure Analysis

The molecular structure of “3-(3-Bromo-5-chlorophenoxy)azetidine” is characterized by a four-membered azetidine ring with a bromo and chlorophenoxy substituent . The InChI code for this compound is 1S/C9H10BrN.ClH/c10-9-3-1-2-7 (4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H .Chemical Reactions Analysis

Azetidines, including “3-(3-Bromo-5-chlorophenoxy)azetidine”, exhibit unique reactivity due to the considerable ring strain, which is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .科学研究应用

氮杂环丁烷的合成和功能化

氮杂环丁烷,包括 3-(3-溴-5-氯苯氧基)氮杂环丁烷等化合物,是有机合成中的多功能中间体,可以合成各种官能化的氮杂环丁烷。Stankovic 等人(2013 年)的研究证明了 3-溴-3-乙基氮杂环丁烷在合成一系列取代的氮杂环丁烷中的用途,例如 3-烷氧基-、3-芳氧基-、3-乙氧基-、3-羟基-、3-氰基-、3-氨基甲酰基-和 3-氨基-3-乙基氮杂环丁烷。这突出了氮杂环丁烷在获取不同官能团方面的适应性,从而拓宽了它们在药物化学和材料科学中的应用 (Stankovic 等人,2013 年)。

氮杂环丁烷在哌啶合成中的应用

氮杂环丁烷在哌啶的合成中也扮演着至关重要的角色,哌啶是一类具有重要药用价值的化合物。Mollet 等人(2011 年)探索了 2-(2-甲磺酰氧基乙基)氮杂环丁烷通过环扩展转化为顺式-3,4-二取代哌啶。该方法提供了一种合成哌啶的新方法,为开发新的治疗剂提供了潜力 (Mollet 等人,2011 年)。

氮杂环丁烷作为高能结构单元

Kohler 等人(2018 年)报道了高能氮杂环丁烷衍生物,如 3-(溴乙炔基)氮杂环丁烷,的合成和安全性评估。这些化合物因其在材料科学中的潜在应用而受到关注,特别是在开发具有可控爆炸性能的高能材料方面 (Kohler 等人,2018 年)。

氮杂环丁烷衍生物的抗菌潜力

氮杂环丁烷衍生物已显示出作为抗菌剂的潜力。Doraswamy 和 Ramana(2013 年)合成了取代的苯基氮杂环丁烷并评估了它们的抗菌活性。这项研究为开发新的基于氮杂环丁烷的抗菌剂开辟了道路,为对抗耐药菌株的持续斗争做出了贡献 (Doraswamy 和 Ramana,2013 年)。

安全和危害

The safety information for “3-(3-Bromo-5-chlorophenoxy)azetidine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

Azetidines, including “3-(3-Bromo-5-chlorophenoxy)azetidine”, have been used as motifs in drug discovery, polymerization, and chiral templates . Future research directions may include further exploration of these applications, as well as the development of new synthetic strategies and functionalization reactions .

属性

IUPAC Name |

3-(3-bromo-5-chlorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBCIKRYZAKTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromo-5-chlorophenoxy)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(1E)-(hydroxyamino)-methylidene]acetamide](/img/structure/B1415778.png)

![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)

![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)